Cas no 2229083-20-7 (2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid)
2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid
- 2229083-20-7
- 2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid
- EN300-1833615
-
- Inchi: 1S/C10H13NO3/c1-7-8(6-11-14-7)10(3-2-4-10)5-9(12)13/h6H,2-5H2,1H3,(H,12,13)
- InChI Key: FFOOVQMKWUPUIS-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C=N1)C1(CC(=O)O)CCC1
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.3Ų
2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833615-0.05g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1833615-0.1g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 0.1g |
$1459.0 | 2023-09-19 | ||
| Enamine | EN300-1833615-0.25g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 0.25g |
$1525.0 | 2023-09-19 | ||
| Enamine | EN300-1833615-0.5g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 0.5g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1833615-1.0g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 1g |
$1658.0 | 2023-06-01 | ||
| Enamine | EN300-1833615-2.5g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1833615-5.0g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 5g |
$4806.0 | 2023-06-01 | ||
| Enamine | EN300-1833615-10.0g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 10g |
$7128.0 | 2023-06-01 | ||
| Enamine | EN300-1833615-1g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1833615-5g |
2-[1-(5-methyl-1,2-oxazol-4-yl)cyclobutyl]acetic acid |
2229083-20-7 | 5g |
$4806.0 | 2023-09-19 |
2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid
2-(5-Methyl-1,2-Oxazol-4-yl)cyclobutylacetic Acid: A Comprehensive Overview
In the realm of organic chemistry, the compound 2-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid, identified by the CAS number 2229083-20-7, has emerged as a significant molecule of interest. This compound is a derivative of cyclobutane carboxylic acid, with a substituted oxazole ring at the 4-position of the cyclobutane ring. The presence of the oxazole group introduces unique electronic and steric properties, making it a promising candidate for various applications in drug discovery and materials science.
The structure of 2-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid is characterized by a cyclobutane ring fused with a carboxylic acid group. The oxazole moiety, which is a five-membered aromatic ring containing two heteroatoms (one oxygen and one nitrogen), is substituted with a methyl group at the 5-position. This substitution pattern not only enhances the stability of the molecule but also imparts specific reactivity and bioavailability characteristics.
Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as a lead compound in the development of new therapeutic agents. The cyclobutane ring is known to exhibit unique mechanical and electronic properties due to its strained geometry, which can be advantageous in designing molecules with specific pharmacokinetic profiles.
The synthesis of 2-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid involves a multi-step process that typically begins with the preparation of the oxazole derivative. This is followed by cyclization reactions to form the cyclobutane ring and subsequent functionalization to introduce the carboxylic acid group. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. Its ability to modulate specific cellular pathways makes it a valuable tool in understanding disease mechanisms and developing novel treatments. For instance, studies have indicated potential anti-inflammatory and antioxidant properties, which could be harnessed for treating conditions such as neurodegenerative diseases or cardiovascular disorders.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's behavior. Molecular docking studies have revealed favorable interactions with key proteins, suggesting its potential as a lead compound for drug design. Additionally, quantum chemical calculations have provided insights into its electronic structure and reactivity, paving the way for further experimental validations.
From an industrial perspective, the synthesis and characterization of 2-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid represent significant advancements in organic synthesis methodology. The development of efficient catalytic systems and green chemistry approaches has not only improved the sustainability of its production but also reduced environmental impact.
In conclusion, 2-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid, CAS number 2229083-207, stands at the forefront of chemical innovation. Its unique structure, coupled with emerging research findings, positions it as a key player in advancing both academic and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and materials with tailored functionalities.
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